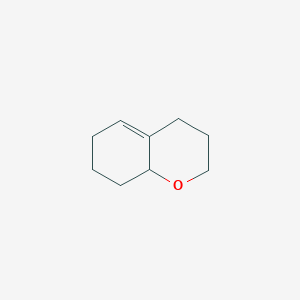![molecular formula C7H3Cl2N3 B8612817 3,7-dichlorobenzo[e][1,2,4]triazine CAS No. 62843-63-4](/img/structure/B8612817.png)
3,7-dichlorobenzo[e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichlorobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzene ring fused with a triazine ring, with chlorine atoms substituted at the 3 and 7 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,7-dichloroaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dichlorobenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with reagents like halogens or acids.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienes or alkynes to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Addition: Reagents like bromine or sulfuric acid in non-polar solvents such as chloroform or carbon tetrachloride.
Cycloaddition: Dienes or alkynes in the presence of catalysts like Lewis acids (e.g., aluminum chloride) under mild heating.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or sulfonated triazines.
Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
3,7-Dichlorobenzo[e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,7-dichlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include oxidative stress response, DNA repair mechanisms, and signal transduction pathways.
Comparison with Similar Compounds
- 3,5-Dichlorobenzo[e][1,2,4]triazine
- 3,7-Dichloro-1,2,4-benzotriazine
- 3,6-Dichlorobenzo[e][1,2,4]triazine
Comparison: 3,7-Dichlorobenzo[e][1,2,4]triazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 3,5-dichlorobenzo[e][1,2,4]triazine, the 3,7-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of chlorine atoms at different positions can also affect the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
62843-63-4 |
|---|---|
Molecular Formula |
C7H3Cl2N3 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
3,7-dichloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
InChI Key |
LHDZLYASAVFIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)




![8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)





![4-[(7-Phenylheptyl)amino]benzoic acid](/img/structure/B8612836.png)


